molecular formula C9H14N2O2 B2418234 tert-butyl N-(2-cyanocyclopropyl)carbamate CAS No. 1780038-41-6

tert-butyl N-(2-cyanocyclopropyl)carbamate

Cat. No.: B2418234
CAS No.: 1780038-41-6
M. Wt: 182.223
InChI Key: QFUOUEURKHWBNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanocyclopropyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-cyanocyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: tert-Butyl N-(2-cyanocyclopropyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology and Medicine: In biological research, it can be used to study enzyme mechanisms and protein interactions.

Industry: In the industrial sector, it is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyanocyclopropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-cyanocyclopropyl)carbamate is unique due to its specific structure, which includes a cyanocyclopropyl group. This structural feature can impart different reactivity and stability compared to other carbamates .

Properties

IUPAC Name

tert-butyl N-(2-cyanocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOUEURKHWBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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